molecular formula C41H63F3N8O14 B6297823 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 425632-67-3

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6297823
CAS No.: 425632-67-3
M. Wt: 949.0 g/mol
InChI Key: BBIPYBISAHJFBL-TYXFFDKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule. It features multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of the compound H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate are the Matrix Metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling, embryogenesis, and disease processes such as cancer metastasis and arthritis .

Mode of Action

The compound interacts with its targets (MMP-2, MMP-7, and MMP-9) by serving as a substrate that is cleaved by these enzymes . The cleavage rates for MMP-2, MMP-7, and MMP-9 have been determined to be 61,000 ± 4,000 M⁻¹s⁻¹, 22,000 ± 3,000 M⁻¹s⁻¹, and 49,000 ± 3,000 M⁻¹s⁻¹ respectively .

Biochemical Pathways

The compound’s interaction with MMPs affects the biochemical pathways related to the degradation of extracellular matrix proteins. By serving as a substrate for MMPs, it potentially influences the balance between the synthesis and degradation of extracellular matrix components. This can have downstream effects on processes such as cell migration, angiogenesis, and tissue remodeling .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which the MMPs are acting. For example, in a disease context such as cancer, the compound’s cleavage by MMPs could potentially influence the tumor microenvironment by affecting extracellular matrix remodeling, thereby influencing processes such as tumor growth, angiogenesis, and metastasis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the activity of MMPs can be regulated by factors such as pH, temperature, and the presence of specific ions or cofactors. Additionally, the compound’s stability could be affected by factors such as pH and temperature, as well as the presence of proteases that could potentially degrade it. The compound’s efficacy could also be influenced by factors such as the concentration of MMPs and the presence of other competing substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reaction conditions. The process often starts with the protection of functional groups to prevent unwanted reactions. Subsequent steps involve the formation of peptide bonds between amino acid residues, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation. The process is scaled up by optimizing reaction conditions and using high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the synthesis of specialized materials or as a catalyst.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar structures.

    Proteins: Larger, more complex molecules with similar functional groups.

    Synthetic Polymers: Man-made molecules with repeating units similar to amino acid residues.

Uniqueness

This compound’s uniqueness lies in its specific sequence of amino acid residues and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62N8O12.C2HF3O2/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6;3-2(4,5)1(6)7/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52);(H,6,7)/t25-,26-,27-,28-,29-,30-,32-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPYBISAHJFBL-TYXFFDKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63F3N8O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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